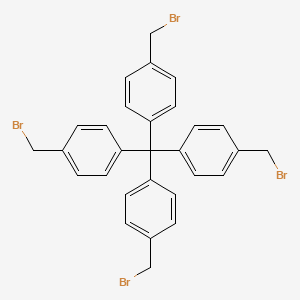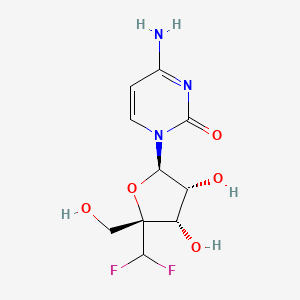![molecular formula C30H41ClN2Pd-2 B11927555 [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro(](/img/structure/B11927555.png)
[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro(
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro: is a compound known for its significant role in catalysis, particularly in the field of organic synthesis. It is often used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro typically involves the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with a suitable base, such as potassium tert-butoxide, in the presence of a palladium source . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution: It is involved in various substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Palladium catalysts, bases like potassium tert-butoxide, and solvents such as toluene or dichloromethane.
Major Products: The major products formed from these reactions include various substituted imidazolium salts and their derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Chemistry: In chemistry, [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro is widely used as a ligand in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions . These reactions are crucial for forming carbon-carbon bonds in complex organic molecules .
Biology and Medicine: Its ability to facilitate the formation of complex molecular structures makes it valuable in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its role in catalysis helps streamline manufacturing processes, making them more efficient and cost-effective .
Mechanism of Action
The mechanism of action of [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro involves its function as a ligand in catalytic cycles. It coordinates with metal centers, such as palladium, to form active catalytic species . These species then facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies .
Comparison with Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)-2-imidazolidinylidene]chloro (η3-2-propen-1-yl)palladium
- Chlorophenylallyl [1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene]palladium (II)
Uniqueness: What sets [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro apart from similar compounds is its exceptional stability and efficiency as a ligand in catalytic processes. Its bulky substituents provide steric protection to the metal center, enhancing the catalyst’s longevity and performance .
Properties
Molecular Formula |
C30H41ClN2Pd-2 |
|---|---|
Molecular Weight |
571.5 g/mol |
IUPAC Name |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;prop-1-ene;chloride |
InChI |
InChI=1S/C27H36N2.C3H5.ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-3-2;;/h9-16,18-21H,1-8H3;3H,1-2H2;1H;/q;-1;;/p-1 |
InChI Key |
JJUPZVFRDAOCEX-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Pd])C3=C(C=CC=C3C(C)C)C(C)C.[CH2-]C=C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



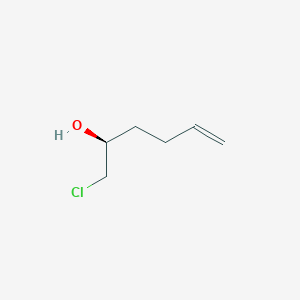

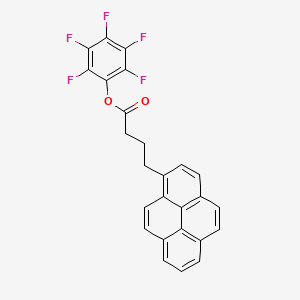

![(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol](/img/structure/B11927530.png)
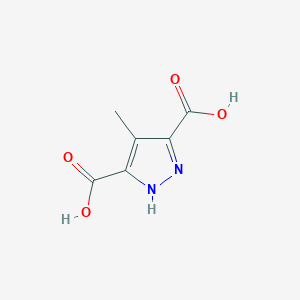
![heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11927534.png)
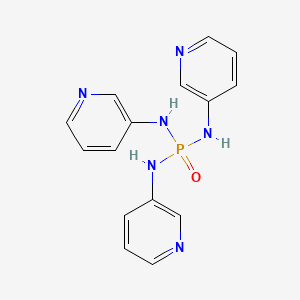
![(2R,3R,4R,5S)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(2-hydroxypropan-2-yl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B11927543.png)
